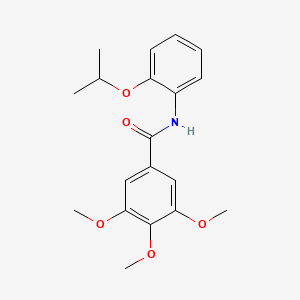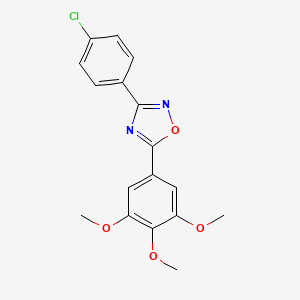![molecular formula C23H25N3O2 B5543591 4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a category of compounds that are significant in the field of synthetic chemistry and pharmacology. Compounds with structures similar to "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" are often explored for their diverse chemical reactions, physical properties, and potential biological activities.
Synthesis Analysis
The synthesis of compounds structurally similar to "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" involves several steps, including the preparation of enaminones and the Biginelli reaction for dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds are synthesized through efficient methods yielding good outcomes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the chemical behavior of compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques. For example, the three-dimensional structure of similar compounds has been confirmed through these methods, providing insights into their conformation and interaction potential (Herbert & Kelleher, 1994).
Chemical Reactions and Properties
The chemical reactions of compounds like "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" involve electrochemical oxidation, Michael addition reactions, and the formation of highly conjugated derivatives. These reactions highlight the compound's reactivity and potential for creating diverse molecular architectures (Amani, Khazalpour, & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular configuration and intermolecular forces. Studies on similar compounds have elucidated these properties through crystallization techniques and physical characterization (Wang, Liu, & Yan, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are key to understanding and utilizing these compounds. Research on analogous compounds provides valuable insights into their reactivity patterns and chemical stability (Romero et al., 1994).
Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as key subunits in developing compounds with significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest potential applications in designing and synthesizing new anti-mycobacterial agents that are safer, selective, and cost-effective (Girase et al., 2020).
Therapeutic Uses
Piperazine derivatives have been explored for their diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with potential applications across various diseases, indicating a broad spectrum of possible therapeutic applications (Rathi et al., 2016).
DNA Binding
The dye Hoechst 33258 and its analogues, which include a piperazine group, bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them useful in biological and medical research for chromosome and nuclear staining, and as starting points for drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).
Pharmacological Properties
Piperazine derivatives are explored for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities, as well as their antioxidant capacity in vitro. Such research underlines the potential of piperazine-based compounds in developing new medications for anxiety, depression, pain management, and cognitive disorders (Tittarelli et al., 2014).
Antineoplastic Agents
A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs. This highlights the potential of piperazine derivatives in cancer treatment, with some molecules showing tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Propiedades
IUPAC Name |
4-(2,3-dimethyl-1H-indole-7-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-8-10-18(11-9-14)26-12-15(2)25(13-21(26)27)23(28)20-7-5-6-19-16(3)17(4)24-22(19)20/h5-11,15,24H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVZDQDHXIUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2NC(=C3C)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)


![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)